molecular formula C24H25ClN2O B4723694 2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide

Cat. No. B4723694
M. Wt: 392.9 g/mol
InChI Key: YNNHTXRSVCCZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It was first synthesized in the 1960s and has since been used extensively in scientific research due to its unique properties. CQ is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of CQ involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CQ binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CQ has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by CQ has been shown to induce apoptosis in cancer cells, suggesting that CK2 may be a potential target for cancer therapy. CQ has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CQ in lab experiments is its high selectivity for CK2. CQ has been shown to be a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using CQ is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of CQ in scientific research. One potential direction is the development of CQ as an anticancer drug. CQ has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer drug. Another potential direction is the use of CQ in the study of other protein kinases. CK2 is just one of many protein kinases involved in various cellular processes, and CQ may prove to be a valuable tool for studying the role of other protein kinases in these processes.

Scientific Research Applications

CQ has been extensively used in scientific research to study the role of CK2 in various cellular processes. CK2 is a ubiquitous protein kinase that is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. CQ has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in these processes.

properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O/c1-16-22(24(28)27(2)19-8-4-3-5-9-19)20-10-6-7-11-21(20)26-23(16)17-12-14-18(25)15-13-17/h6-7,10-15,19H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNHTXRSVCCZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide
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2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide
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